molecular formula C10H9F3N2O2 B1407960 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1707378-04-8

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No.: B1407960
CAS No.: 1707378-04-8
M. Wt: 246.19 g/mol
InChI Key: VSIGPCRMUUKOOF-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a fluorinated aromatic compound with a nitro group and a pyrrolidine ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves the introduction of fluorine atoms and the nitro group onto a benzene ring, followed by the attachment of the pyrrolidine ring. Common synthetic routes include:

    Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the fluorinated nitrobenzene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of fluorinated analogs of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-nitroaniline: Similar in having a nitro group and fluorine atoms on an aromatic ring.

    3,3-Difluoropyrrolidine: Shares the pyrrolidine ring structure with fluorine atoms.

Uniqueness

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is unique due to the combination of a nitro group, multiple fluorine atoms, and a pyrrolidine ring, which imparts distinct chemical reactivity and potential biological activity not found in simpler analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.

Properties

IUPAC Name

3,3-difluoro-1-(3-fluoro-2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-7-2-1-3-8(9(7)15(16)17)14-5-4-10(12,13)6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIGPCRMUUKOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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